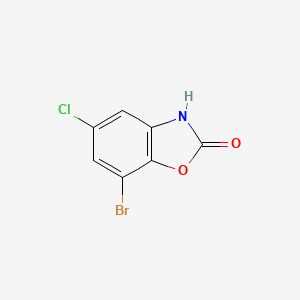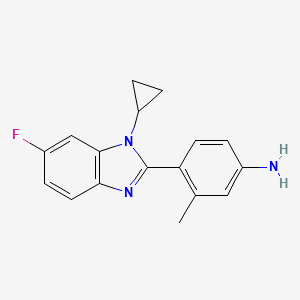
methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group and a propan-2-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate typically involves the chlorosulfonation of methyl 5-(propan-2-yl)benzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form methyl 2-(sulfanyl)-5-(propan-2-yl)benzoate using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of the propan-2-yl group can lead to the formation of corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: Methyl 2-(sulfanyl)-5-(propan-2-yl)benzoate.
Oxidation: Corresponding ketones or carboxylic acids.
Scientific Research Applications
Chemistry: Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of sulfonamides and other sulfonyl-containing compounds.
Biology: In biological research, this compound is used to study the effects of sulfonyl groups on biological systems. It is also employed in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives are investigated for their antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. It is also utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate involves the interaction of the chlorosulfonyl group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
- Methyl 2-(chlorosulfonyl)benzoate
- Methyl 2-(sulfanyl)-5-(propan-2-yl)benzoate
- Methyl 2-(chlorosulfonyl)-4-(propan-2-yl)benzoate
Comparison: Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate is unique due to the specific positioning of the chlorosulfonyl and propan-2-yl groups on the benzene ring. This unique structure imparts distinct reactivity and properties compared to its analogs. For instance, the position of the substituents can influence the compound’s reactivity in substitution and reduction reactions, as well as its biological activity.
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-5-propan-2-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4S/c1-7(2)8-4-5-10(17(12,14)15)9(6-8)11(13)16-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXNZRXXTVHESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
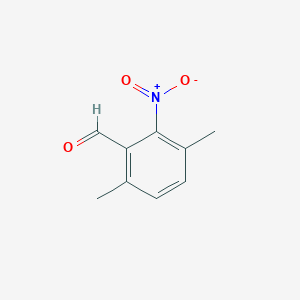
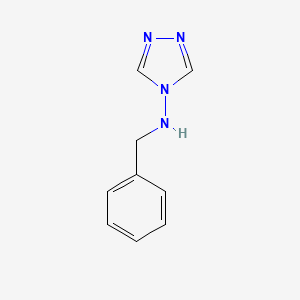
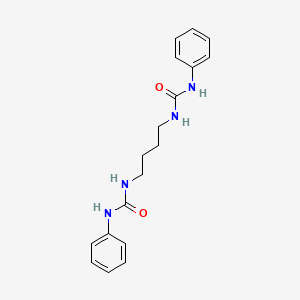
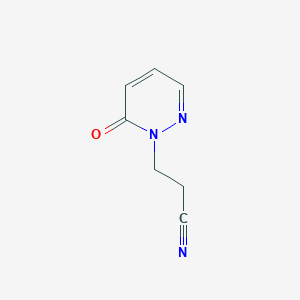
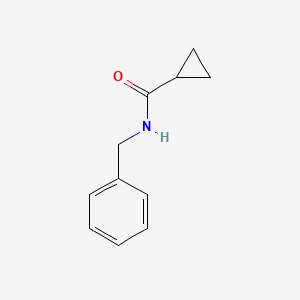
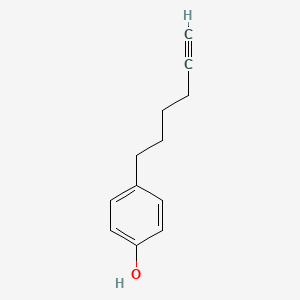

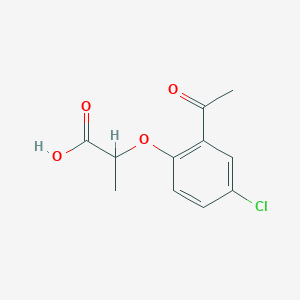
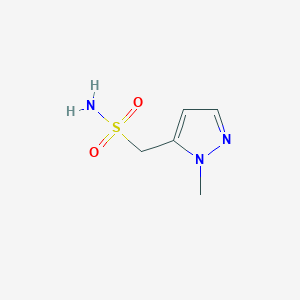
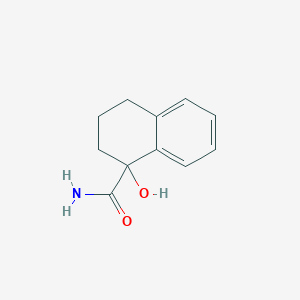
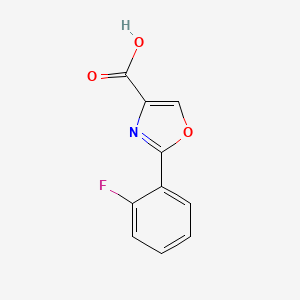
![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)
